molecular formula C14H11ClN2O2S B2490417 methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate CAS No. 692287-25-5

methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate

Cat. No. B2490417
CAS RN: 692287-25-5
M. Wt: 306.76
InChI Key: YOOFAXUULNZLPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate and similar compounds involves multiple steps, including the use of 1H-indole-2-carboxylic acids as core compounds. The synthetic routes typically employ cyclization reactions, and the structures of the intermediates and final products are confirmed through spectroscopic methods such as IR, 1H NMR, and mass spectrometry (Ganga Reddy et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of similar compounds often involves crystal structure determination via X-ray diffraction and comparison to density-functional-theory (DFT) calculations. Studies on related compounds have shown the importance of considering tautomeric forms and their stability in the molecular structure analysis (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including lithiation and 1,4-addition with alpha,beta-unsaturated ketones and aldehydes. These reactions facilitate the synthesis of a wide range of substituted compounds, demonstrating the compound’s versatility in chemical transformations (Katritzky et al., 1996).

Physical Properties Analysis

The physical properties of this compound and related compounds can be analyzed through experimental and theoretical approaches. Studies often focus on ground state geometry, molecular properties, and electronic structure using density functional theory (DFT). These analyses provide insights into the compound’s polarizability, hyperpolarizability, and hydrogen bonding characteristics (R. Srivastava et al., 2017).

Scientific Research Applications

Anticancer Agent Development

Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate's relevance in scientific research is particularly notable in the field of anticancer agent development. Knoevenagel condensation, an essential reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids, has been applied to different pharmacophoric aldehydes and active methylenes to generate a wide array of chemical compounds. Many of these compounds have exhibited significant anticancer activity by targeting various cancer-related molecules like DNA, microtubules, and kinases (Tokala, Bora, & Shankaraiah, 2022)(Tokala, Bora, & Shankaraiah, 2022).

Synthesis and Biopolymer Development

The compound has also been implicated in the synthesis and development of biopolymers. Xylan, a hemicellulose, can be chemically modified into ethers and esters with specific properties determined by functional groups, substitution degree, and pattern. These xylan derivatives, like xylan esters, can form spherical nanoparticles used in drug delivery applications, showcasing the compound's potential in creating biopolymeric materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)(Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Indole Synthesis

Furthermore, its involvement in indole synthesis is well-documented, with indole alkaloids like lysergic acid and vincristine being crucial for organic synthesis chemists. New methods for indole synthesis have been developed and cataloged extensively, highlighting the compound's significance in synthesizing biologically active molecules (Taber & Tirunahari, 2011)(Taber & Tirunahari, 2011).

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Thiazole and indole derivatives have been the subject of much research due to their diverse biological activities . Future research could explore the synthesis of new derivatives of this compound and investigate their potential biological activities.

properties

IUPAC Name

methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-19-13(18)12-6-9-4-2-3-5-11(9)17(12)8-10-7-16-14(15)20-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOFAXUULNZLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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